Cas no 2229401-07-2 (2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid)
2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid
- 2229401-07-2
- EN300-1801782
-
- Inchi: 1S/C8H11NO3S/c1-8(2,5(10)6(11)12)7-9-3-4-13-7/h3-5,10H,1-2H3,(H,11,12)
- InChI Key: PDNQKCDYPDMUSL-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C(C)(C)C(C(=O)O)O
Computed Properties
- Exact Mass: 201.04596439g/mol
- Monoisotopic Mass: 201.04596439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 98.7Ų
2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1801782-1g |
2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid |
2229401-07-2 | 1g |
$1801.0 | 2023-09-19 | ||
| Enamine | EN300-1801782-5g |
2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid |
2229401-07-2 | 5g |
$5221.0 | 2023-09-19 | ||
| Enamine | EN300-1801782-10g |
2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid |
2229401-07-2 | 10g |
$7742.0 | 2023-09-19 | ||
| Enamine | EN300-1801782-0.05g |
2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid |
2229401-07-2 | 0.05g |
$1513.0 | 2023-09-19 | ||
| Enamine | EN300-1801782-0.1g |
2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid |
2229401-07-2 | 0.1g |
$1585.0 | 2023-09-19 | ||
| Enamine | EN300-1801782-0.25g |
2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid |
2229401-07-2 | 0.25g |
$1657.0 | 2023-09-19 | ||
| Enamine | EN300-1801782-0.5g |
2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid |
2229401-07-2 | 0.5g |
$1728.0 | 2023-09-19 | ||
| Enamine | EN300-1801782-1.0g |
2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid |
2229401-07-2 | 1g |
$1801.0 | 2023-06-02 | ||
| Enamine | EN300-1801782-2.5g |
2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid |
2229401-07-2 | 2.5g |
$3530.0 | 2023-09-19 | ||
| Enamine | EN300-1801782-5.0g |
2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid |
2229401-07-2 | 5g |
$5221.0 | 2023-06-02 |
2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid
Introduction to 2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid (CAS No. 2229401-07-2)
2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 2229401-07-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a hydroxy group, a methyl group, and a thiazole ring as key structural components, has garnered attention due to its potential biological activities and its utility in synthetic chemistry. The structural motif of this compound combines elements that are frequently explored in drug discovery programs, particularly those targeting inflammatory and metabolic pathways.
The thiazole ring in 2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid is a heterocyclic scaffold that is well-documented for its presence in numerous bioactive natural products and pharmaceuticals. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of the thiazole moiety into this molecule suggests that it may exhibit similar pharmacological effects, making it a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of such compounds with biological targets with greater accuracy. The hydroxy group and the methyl group in 2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid are critical for determining its pharmacokinetic properties and binding affinity. The hydroxy group can participate in hydrogen bonding interactions, which are crucial for the specificity of enzyme-substrate binding, while the methyl group can influence the compound's solubility and metabolic stability.
In the context of drug development, the synthesis of analogs of 2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid has been explored to optimize its pharmacological profile. Structural modifications can be made to enhance potency, selectivity, and pharmacokinetic properties. For instance, replacing the hydroxy group with an amine or carboxylic acid derivative might alter the compound's solubility and bioavailability. Similarly, variations in the thiazole ring can impact its metabolic pathways and potential side effects.
One of the most compelling aspects of 2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid is its potential role in modulating inflammatory pathways. Inflammatory processes are central to numerous diseases, including cancer, autoimmune disorders, and metabolic syndromes. The thiazole ring is known to interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammation. By inhibiting these enzymes or altering their activity, compounds like 2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid could potentially reduce inflammation and related symptoms.
Another area of interest is the compound's potential application in metabolic diseases. Obesity and type 2 diabetes are major global health challenges characterized by dysregulation of glucose and lipid metabolism. The structural features of 2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid, particularly the hydroxy group and the thiazole ring, suggest that it might interact with receptors or enzymes involved in metabolic regulation. For example, it could influence the activity of peroxisome proliferator-alpha receptors (PPARs), which are transcription factors that play a critical role in lipid metabolism.
Recent preclinical studies have begun to explore the biological activity of derivatives of thiazole-containing compounds. These studies have shown promising results in terms of anti-inflammatory and antioxidant effects. While direct evidence on 2-hydroxy-3-methyl-3-(1,3-thiazol-2-yl)butanoic acid is limited due to its novelty as an isolated entity, these findings provide a strong rationale for further investigation into its potential therapeutic applications.
The synthesis of 2-hydroxy-3-methyl-3-(1,3-thiazol-2-ybutoic acid) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the thiazole ring through cyclization reactions and subsequent functionalization at various positions using standard organic transformations such as hydroxymethylation or carboxylation. Advances in green chemistry principles have also influenced synthetic methodologies by promoting solvent-free reactions or using catalytic systems that minimize waste.
The physicochemical properties of 2-hydroxy--methyl--methyl--(1--thia-zol--−−)-−buta-noic acid, such as solubility、melting point、and stability,are critical factors that determine its suitability for pharmaceutical applications。These properties can be influenced by structural modifications,and optimizing them is essential for achieving desirable pharmacokinetic profiles。For instance,modifying the hydroxyl group into an ester or amide could enhance water solubility,facilitating oral administration or parenteral delivery。
In conclusion,2-hydroxy--methyl--methyl--(1--thia-zol--−−)-−buta-noic acid(CAS No。2229401–07–02) represents a fascinating compound with potential applications in pharmaceutical research。Its structural features,particularly the presence of a thiazole ring、a hydroxyl group、and a methyl group,make it a valuable scaffold for designing novel bioactive molecules。Further exploration,both synthetic and biological,is warranted to fully elucidate its therapeutic potential。The growing body of research on thiazole derivatives provides a strong foundation for investigating this compound's role in modulating inflammatory、metabolic、and other disease-related pathways。
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